molecular formula C10H11ClO3S B2981060 1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride CAS No. 1158119-44-8

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride

Cat. No. B2981060
CAS RN: 1158119-44-8
M. Wt: 246.71
InChI Key: VJDDIMQVDOARJB-BQYQJAHWSA-N
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Description

“1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride” is a chemical compound with a molecular weight of 246.71 . It is also known by its IUPAC name "(1E)-1-(4-methoxyphenyl)-1-propene-2-sulfonyl chloride" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClO3S/c1-8(15(11,12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+ . This indicates that the compound has a sulfonyl chloride group attached to a propene chain, which is further connected to a 4-methoxyphenyl group .

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Muskinja et al. (2019) demonstrates the synthesis of sulfonyl esters through reactions of sulfonyl chlorides with phenolic chalcone analogues. These compounds exhibit strong in vitro anticancer activities with moderate-to-high selectivity against human epithelial cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines, inducing apoptotic cell death and cell cycle arrest. This highlights the potential of derivatives of sulfonyl chlorides, similar to "1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride," in developing anticancer agents (Muskinja et al., 2019).

Material Science: Proton Exchange Membranes

In the field of material science, derivatives of "1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride" are utilized in the synthesis of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials exhibit high proton conductivity, making them suitable for fuel cell applications. Kim, Robertson, and Guiver (2008) explored the synthesis and applications of these materials, demonstrating their potential as proton exchange membranes in fuel cells (Kim, Robertson, & Guiver, 2008).

Synthetic Organic Chemistry: Functional Aromatic Multisulfonyl Chlorides

The versatility of sulfonyl chlorides in synthetic chemistry is further illustrated by the work of Percec et al. (2001), who synthesized functional aromatic bis(sulfonyl chlorides) and their masked precursors. These compounds serve as essential building blocks in the synthesis of complex organic molecules, showcasing the critical role of sulfonyl chloride derivatives in advancing synthetic methodologies (Percec et al., 2001).

Fluorescent Labeling Reagents

Tsuruta et al. (2000) developed highly sensitive fluorescent labeling reagents based on sulfonyl chloride derivatives for the determination of phenols by high-performance liquid chromatography (HPLC). These reagents, including 2-(alkyloxy)-4-(2-phthalimidinyl)phenylsulfonyl chlorides, demonstrate the utility of sulfonyl chloride derivatives in analytical chemistry, particularly for environmental monitoring and health-related research (Tsuruta et al., 2000).

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-8(15(11,12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDDIMQVDOARJB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)OC)/S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride

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